molecular formula C18H22N4OS B14938637 4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide

4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B14938637
M. Wt: 342.5 g/mol
InChI Key: AJPWPEBTVCVHOS-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole and thiazole moiety. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include aldehydes, amines, and thioamides, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole and thiazole moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Thiazole derivatives: Also exhibit diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects.

Uniqueness

4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide is unique due to its specific combination of benzimidazole and thiazole moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

4-ethyl-2-methyl-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H22N4OS/c1-5-13-17(24-12(4)20-13)18(23)19-10-16-21-14-8-6-7-9-15(14)22(16)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,19,23)

InChI Key

AJPWPEBTVCVHOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)NCC2=NC3=CC=CC=C3N2C(C)C

Origin of Product

United States

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